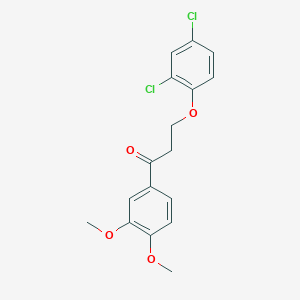
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone, also known as DDCP, is a chemical compound that has been widely used in scientific research for its various applications. DDCP is a synthetic compound that belongs to the family of diarylpropanoids and is commonly used as a precursor in the synthesis of other compounds.
Wirkmechanismus
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's mechanism of action is not fully understood, but it is believed to act as a dopamine receptor antagonist. It has been shown to bind to dopamine receptors in the brain, inhibiting the release of dopamine and reducing the activity of dopaminergic neurons. This leads to a decrease in dopamine signaling, which can have a variety of effects on the body and brain.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's biochemical and physiological effects are complex and depend on a variety of factors, including dosage, route of administration, and individual differences. Some of the reported effects of 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone include decreased locomotor activity, decreased dopamine release, and decreased dopamine receptor binding. 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone in lab experiments is its ability to selectively target dopamine receptors, making it a useful tool for studying the role of dopamine in the brain. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's anti-cancer activity makes it a promising candidate for the development of novel cancer therapies. However, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's mechanism of action is not fully understood, and its effects can be complex and difficult to interpret. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's toxicity and potential side effects need to be carefully considered when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone. One area of interest is the development of novel drugs based on 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's structure and mechanism of action. Additionally, further research is needed to fully understand 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's biochemical and physiological effects, as well as its potential side effects and toxicity. Finally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's use in the treatment of specific diseases, such as Alzheimer's and Parkinson's disease, warrants further investigation.
Synthesemethoden
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone can be synthesized using a variety of methods. One of the most common methods is the reaction between 2,4-dichlorophenol and 3,4-dimethoxybenzaldehyde in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone. Other methods include the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura reactions.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been used in various scientific research applications, including drug discovery, cancer research, and neurobiology. 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been used in the development of novel drugs for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been used in neurobiology research to study the role of dopamine receptors in the brain.
Eigenschaften
Molekularformel |
C17H16Cl2O4 |
|---|---|
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenoxy)-1-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H16Cl2O4/c1-21-16-5-3-11(9-17(16)22-2)14(20)7-8-23-15-6-4-12(18)10-13(15)19/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
FVPWGFVDNDCONH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CCOC2=C(C=C(C=C2)Cl)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)CCOC2=C(C=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
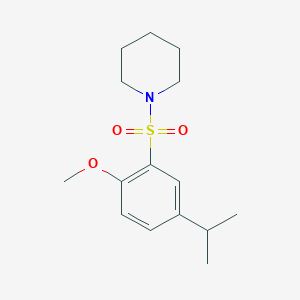
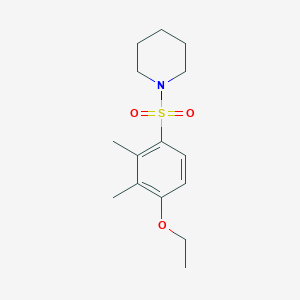
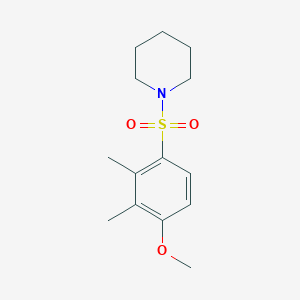
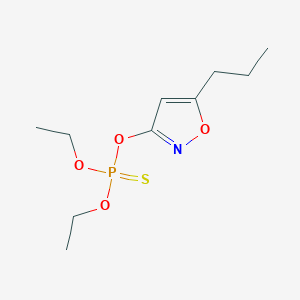

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
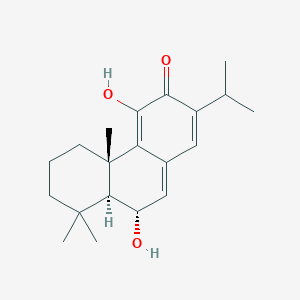


![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)


![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)